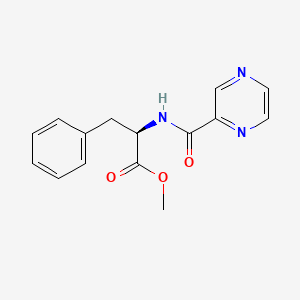
N-Pyrazinylcarbonylphenylalanine methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Pyrazinylcarbonylphenylalanine methyl ester is a chemical compound with the molecular formula C15H15N3O3 and a molecular weight of 285.3 g/mol . It is known for its use in the synthesis of Bortezomib, a proteasome inhibitor used in cancer therapy . The compound is characterized by its pale yellow to light yellow color and is slightly soluble in chloroform, DMSO, and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Pyrazinylcarbonylphenylalanine methyl ester can be synthesized from L-phenylalanine via dipeptidyl boronic acid ester intermediates . The synthesis involves the reaction of L-phenylalanine with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Pyrazinylcarbonylphenylalanine methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
N-Pyrazinylcarbonylphenylalanine methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-Pyrazinylcarbonylphenylalanine methyl ester is primarily related to its role in the synthesis of Bortezomib. Bortezomib inhibits the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, Bortezomib induces apoptosis in cancer cells . The molecular targets include the 26S proteasome, and the pathways involved are related to the ubiquitin-proteasome pathway .
Comparison with Similar Compounds
Similar Compounds
N-Pyrazinylcarbonylphenylalanine: Similar structure but lacks the ester group.
N-Pyrazinylcarbonylphenylalanine ethyl ester: Similar compound with an ethyl ester group instead of a methyl ester.
N-Pyrazinylcarbonylphenylalanine isopropyl ester: Similar compound with an isopropyl ester group.
Uniqueness
N-Pyrazinylcarbonylphenylalanine methyl ester is unique due to its specific use in the synthesis of Bortezomib. The presence of the methyl ester group provides distinct reactivity and solubility properties, making it particularly suitable for certain synthetic applications .
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
methyl (2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoate |
InChI |
InChI=1S/C15H15N3O3/c1-21-15(20)12(9-11-5-3-2-4-6-11)18-14(19)13-10-16-7-8-17-13/h2-8,10,12H,9H2,1H3,(H,18,19)/t12-/m1/s1 |
InChI Key |
AGZXSMPTQAISJW-GFCCVEGCSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















